molecular formula C44H38F2N2O4 B8640877 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2-tritylisoindoline-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester CAS No. 194804-45-0

1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2-tritylisoindoline-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester

Cat. No. B8640877
CAS RN: 194804-45-0
M. Wt: 696.8 g/mol
InChI Key: DDEXFWPIKLVUNL-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2-tritylisoindoline-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C44H38F2N2O4 and its molecular weight is 696.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2-tritylisoindoline-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2-tritylisoindoline-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

194804-45-0

Product Name

1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2-tritylisoindoline-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester

Molecular Formula

C44H38F2N2O4

Molecular Weight

696.8 g/mol

IUPAC Name

ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2-trityl-1,3-dihydroisoindol-5-yl]-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C44H38F2N2O4/c1-3-51-42(50)38-27-47(34-20-21-34)39-37(40(38)49)24-23-36(41(39)52-43(45)46)29-19-22-35-28(2)48(26-30(35)25-29)44(31-13-7-4-8-14-31,32-15-9-5-10-16-32)33-17-11-6-12-18-33/h4-19,22-25,27-28,34,43H,3,20-21,26H2,1-2H3/t28-/m1/s1

InChI Key

DDEXFWPIKLVUNL-MUUNZHRXSA-N

Isomeric SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)C3=CC4=C(C=C3)[C@H](N(C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C8CC8

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)C3=CC4=C(C=C3)C(N(C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C8CC8

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 7 ml of toluene was suspended 0.70 g of ethyl 7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate, followed by adding thereto 3 ml of ethanol, 1.74 ml of a 2 M aqueous sodium carbonate solution, 0.80 g of (+)-1-methyl-2-trityliso-indoline-5-boronic acid and 0.05 g of bis(triphenyl-phosphine)palladium(II) chloride, and the resulting mixture was heated under reflux for 2 hours under a nitrogen atmosphere. The reaction mixture was added to a mixed solvent of 10 ml of ethyl acetate and 10 ml of water, and the organic layer was separated. The organic layer obtained was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The resulting residue was purified by a column chromatography (eluent; n-hexane:ethyl acetate=1:1) to obtain 0.72 g of ethyl (+)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-trityliso-indolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate as colorless crystals.
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+)-1-methyl-2-trityliso-indoline-5-boronic acid
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
ethyl (+)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-trityliso-indolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate

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